Pubchem_57369830

Polyelectrolyte Viscosity Conformation

Researchers studying polysialylation or developing meningococcal B vaccines face inconsistent polysialic acid substrate quality. Colominic acid sodium salt (CAS 70431-34-4) is a structurally defined α-2,8-linked homopolymer of N-acetylneuraminic acid, isolated from Escherichia coli K1. • Reduces anti-MenB capsular antibody titers 32-fold at 400 μg/mL for SBA assay validation • Inhibits endothelial cell proliferation more potently than sodium/calcium spirulan • Low intrinsic viscosity & conformational stability (5-70°C) ensure reproducible hydrodynamic behavior Supplied with batch-specific purity documentation.

Molecular Formula C11H21NNa3O7+3
Molecular Weight 348.26 g/mol
CAS No. 70431-34-4
Cat. No. B1425434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePubchem_57369830
CAS70431-34-4
Molecular FormulaC11H21NNa3O7+3
Molecular Weight348.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(CO)O)O[CH]CO)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C11H21NO7.3Na/c1-6(15)12-10-7(16)4-9(18-3-2-13)19-11(10)8(17)5-14;;;/h7-11,13-14,16-17H,2-5H2,1H3,(H,12,15);;;/q;3*+1/t7-,8+,9?,10+,11+;;;/m0.../s1
InChIKeyVMPGGOWTCOMEBM-XAIQJKFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colominic Acid Sodium Salt: Identity & Baseline Properties


Colominic acid sodium salt (PubChem CID 57369830), also known as polysialic acid sodium salt, is a linear homopolymer of α-2,8-linked N-acetylneuraminic acid (Neu5Ac) residues . It is predominantly isolated from the cell wall and culture medium of Escherichia coli K1 and related strains . This compound serves as a key substrate for CMP-NeuAc:(NeuAcα2→8)n sialyltransferase in the study of protein polysialylation processes and exhibits antibacterial activity [1].

Colominic Acid Sodium Salt: Critical Differentiators


Colominic acid sodium salt cannot be generically substituted with other bacterial polysialic acids or polyelectrolytes due to its unique conformational flexibility and distinct biological activity profile. Its exceptionally low intrinsic viscosity—a direct consequence of its specific α-2,8-linked homopolymeric structure—dictates its hydrodynamic behavior in solution [1]. Furthermore, its cell density-dependent, dual-action effects on endothelial cells are not replicated by other known polysaccharides, such as sodium spirulan or calcium spirulan [2]. These quantifiable physical and biological differences render generic substitution scientifically invalid for applications requiring precise conformational or cellular responses.

Colominic Acid Sodium Salt: Quantitative Evidence


Intrinsic Viscosity Differential

Colominic acid demonstrated a much lower intrinsic viscosity compared to other polyelectrolytes of similar linear charge density, such as polynucleic acids, indicating high chain flexibility and a distinct hydrodynamic volume [1].

Polyelectrolyte Viscosity Conformation

Endothelial Cell Proliferation Inhibition

In bovine aortic endothelial cell cultures, colominic acid (CA) exhibited a markedly stronger inhibitory effect on proliferation compared to sodium spirulan and calcium spirulan, two known anti-proliferative polysaccharides [1].

Endothelial Cell Proliferation Polysaccharide

Serum Bactericidal Antibody Titer Reduction

In a Neisseria meningitidis serogroup B (MenB) SBA assay, the inclusion of soluble colominic acid at 400 μg/mL as an absorbent resulted in a general reduction in SBA titers compared to assays using baby rabbit complement alone [1]. For example, anti-MenB capsular MAb titer was reduced from 32,768 to 1,024 with colominic acid in the baby rabbit complement assay.

Serum Bactericidal Antibody Neisseria meningitidis Vaccine

Conformational Stability

Circular dichroism (CD) spectroscopy revealed that colominic acid does not undergo any temperature-dependent conformational transition between 5 and 70°C, nor is it affected by divalent cations such as Ca2+ or Mg2+ [1].

Conformational Stability Circular Dichroism Thermal Stability

Non-Antigenicity

Colominic acid has been shown to be non-antigenic in rabbits, as tests failed to induce a detectable antibody response [1]. This contrasts with other bacterial polysaccharides which are often highly immunogenic.

Immunogenicity Antigenicity Animal Model

Colominic Acid Sodium Salt Applications


MenB SBA Assay Optimization

As demonstrated in Section 3, colominic acid at 400 μg/mL reduces anti-MenB capsular antibody titers 32-fold [1]. This makes it a valuable tool for absorbing non-specific or low-avidity antibodies in SBA assays, enabling more accurate measurement of functional bactericidal antibodies during vaccine development.

Endothelial Proliferation & Angiogenesis Studies

Colominic acid's markedly stronger inhibition of endothelial cell proliferation compared to sodium and calcium spirulan [1] positions it as a superior tool for studying cell density-dependent effects on vascular endothelium and for investigating potential anti-angiogenic mechanisms.

Drug Delivery & Stealth Carrier Development

The combination of low intrinsic viscosity, high conformational stability across a broad temperature range (5-70°C), and proven non-antigenicity in rabbits [1][2][3] provides a quantitative and qualitative foundation for using colominic acid as a stable, non-immunogenic backbone in advanced drug delivery systems, particularly where reduced immune recognition and controlled hydrodynamic properties are paramount.

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